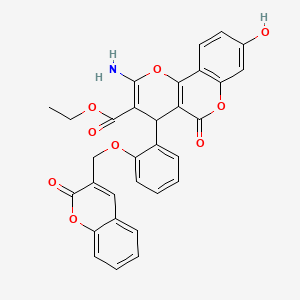

hCAII-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H23NO9 |

|---|---|

Molecular Weight |

553.5 g/mol |

IUPAC Name |

ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate |

InChI |

InChI=1S/C31H23NO9/c1-2-37-30(35)26-24(25-27(41-28(26)32)20-12-11-18(33)14-23(20)40-31(25)36)19-8-4-6-10-22(19)38-15-17-13-16-7-3-5-9-21(16)39-29(17)34/h3-14,24,33H,2,15,32H2,1H3 |

InChI Key |

XRJJWYHJANCJKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O)C(=O)OC6=C2C=CC(=C6)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of hCAII-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of hCAII-IN-4, a coumarin-based inhibitor of human carbonic anhydrase II (hCAII). The document synthesizes available data on its inhibitory activity and places it within the context of the broader class of coumarin-based carbonic anhydrase inhibitors. Detailed experimental methodologies and visual representations of key pathways are provided to facilitate a deeper understanding for research and drug development applications.

Introduction to Human Carbonic Anhydrase II (hCAII)

Human carbonic anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that plays a crucial role in a variety of physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to pH regulation, CO2 transport, and electrolyte balance. The active site of hCAII contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[1][2] This zinc-bound water molecule is the key to the enzyme's catalytic activity.

The Catalytic Mechanism of hCAII

The catalytic cycle of hCAII can be summarized in two main steps:

-

CO₂ Hydration: A zinc-bound hydroxide ion acts as a potent nucleophile, attacking the carbon atom of a carbon dioxide molecule that has entered the active site. This results in the formation of a bicarbonate ion coordinated to the zinc.

-

Proton Shuttle and Regeneration of the Active Site: The bicarbonate product is displaced by a water molecule from the solvent. To regenerate the nucleophilic zinc-hydroxide for the next catalytic cycle, a proton must be transferred from the newly bound water molecule to the surrounding buffer. This is facilitated by a proton shuttle mechanism, primarily involving the histidine residue His-64.

This compound: A Coumarin-Based Inhibitor

This compound (also known as Compound 12j) is an inhibitor of hCAII. Its inhibitory potential is attributed to its coumarin scaffold, specifically the presence of an electron-donating hydroxyl group at the C-7 position of the coumarin motif.

Quantitative Inhibitory Data

The inhibitory activity of this compound against hCAII has been quantified, along with its off-target effects on β-glucuronidase.

| Compound | Target | IC50 (μM) |

| This compound | hCAII | 7.78 |

| This compound | β-glucuronidase | 773.9 |

Mechanism of Action of Coumarin-Based hCAII Inhibitors

Unlike classical sulfonamide inhibitors that directly coordinate with the active site zinc ion, coumarin derivatives such as this compound act as "prodrug" or suicide inhibitors. Their mechanism of action involves the following steps:

-

Entry into the Active Site: The coumarin molecule enters the active site of hCAII.

-

Enzymatic Hydrolysis: The esterase activity of hCAII catalyzes the hydrolysis of the lactone ring within the coumarin structure.

-

Formation of the Active Inhibitor: This hydrolysis results in an open-ring structure, a 2-hydroxy-cinnamic acid derivative.

-

Occlusion of the Active Site: The resulting linear molecule binds to the entrance of the active site, away from the zinc ion, effectively blocking the entry of substrate molecules (CO₂) and preventing the catalytic reaction from occurring. This binding site is notably the same region where carbonic anhydrase activators are known to bind.

This unique mechanism of action contributes to the isoform-selectivity observed in some coumarin-based inhibitors.

Experimental Protocols

While the specific experimental protocol for the determination of the IC50 of this compound is not publicly available, a general and widely accepted method for assessing the inhibitory activity of compounds against hCAII is the p-nitrophenyl acetate (p-NPA) assay.

Principle of the p-NPA Assay

hCAII possesses esterase activity and can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol and acetic acid. The product, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically at 400 nm. In the presence of an inhibitor, the rate of p-NPA hydrolysis is reduced, and the extent of this reduction is used to determine the inhibitory potency (e.g., IC50).

Materials

-

Human carbonic anhydrase II (recombinantly expressed and purified)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplates

-

Microplate spectrophotometer

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of hCAII in Tris buffer.

-

Prepare a stock solution of the inhibitor (e.g., this compound) in DMSO.

-

Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris buffer.

-

Add varying concentrations of the inhibitor (this compound) to the wells. A serial dilution is typically performed. Include a control well with DMSO only (no inhibitor).

-

Add a fixed concentration of hCAII to each well.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

-

-

Initiation of the Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.

-

Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Visualizations of Pathways and Workflows

Catalytic Cycle of hCAII

Caption: The catalytic cycle of human carbonic anhydrase II.

Mechanism of Action of Coumarin-Based Inhibitors

Caption: Prodrug activation of coumarin inhibitors by hCAII.

Experimental Workflow for IC50 Determination

Caption: Workflow for in vitro enzyme inhibition assay.

References

An In-depth Technical Guide to hCAII-IN-4: A Potent Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hCAII-IN-4, a potent inhibitor of human Carbonic Anhydrase II (hCAII). The document details its primary target, mechanism of action, quantitative inhibitory data, and the experimental protocols for its synthesis and evaluation.

Core Concepts

This compound, also identified as compound 12j in its primary synthesis publication, is a novel coumarin-based dihydropyranochromene.[1][2][3] Its primary molecular target is human Carbonic Anhydrase II (hCAII), a ubiquitous zinc metalloenzyme critical to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion. The dysregulation of hCAII has been implicated in various diseases, making it a significant therapeutic target.

Quantitative Data Summary

The inhibitory activity of this compound against its primary target, hCAII, and a secondary target, β-glucuronidase, has been quantified. The data is summarized in the table below.

| Compound | Target | IC50 (μM) | Reference |

| This compound | hCAII | 7.78 | Arif N, et al. ACS Omega, 2022.[1] |

| This compound | β-glucuronidase | 773.9 | Arif N, et al. ACS Omega, 2022.[1] |

Signaling Pathway and Mechanism of Action

Human Carbonic Anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction proceeds via a two-stage ping-pong mechanism. The first stage involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule, leading to the formation of bicarbonate. The bicarbonate is then displaced by a water molecule. The second, rate-limiting stage involves the transfer of a proton from the zinc-bound water molecule to the surrounding medium, regenerating the zinc-bound hydroxide for the next catalytic cycle.

This compound, as an inhibitor, is believed to interact with the active site of hCAII, preventing the binding of its substrate, carbon dioxide, and thereby disrupting the catalytic cycle. The coumarin scaffold is a known pharmacophore for carbonic anhydrase inhibition.

Experimental Protocols

Synthesis of this compound (Compound 12j)

The synthesis of this compound is reported to follow a two-step facile route. While the specific, detailed protocol from the primary literature is not publicly available, the general methodology for the synthesis of the coumarin-based dihydropyranochromene core involves:

-

Step 1: Synthesis of an intermediate. This likely involves the condensation of a substituted salicylaldehyde with an active methylene compound.

-

Step 2: Cyclization reaction. The intermediate from Step 1 is then reacted with a 4-hydroxycoumarin derivative in the presence of a base to yield the final dihydropyranochromene scaffold of this compound.

A general representation of the synthesis is as follows:

-

Starting Materials: Substituted salicylaldehydes, active methylene compounds (e.g., malononitrile derivatives), and 4-hydroxycoumarin derivatives.

-

Reaction Conditions: The reactions are typically carried out in a suitable solvent with a basic catalyst.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Carbonic Anhydrase II Inhibition Assay

The inhibitory activity of this compound against hCAII is determined using a colorimetric assay that measures the esterase activity of the enzyme.

Principle: Carbonic anhydrase II can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400-405 nm. In the presence of an inhibitor, the rate of this hydrolysis reaction is reduced.

Materials:

-

Human Carbonic Anhydrase II (hCAII) enzyme

-

p-Nitrophenyl acetate (pNPA) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (test compound)

-

Acetazolamide (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of hCAII is pre-incubated with various concentrations of this compound (or the standard inhibitor) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the pNPA substrate.

-

The change in absorbance at 400-405 nm is monitored kinetically over time using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without any inhibitor.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

The discovery and characterization of a novel inhibitor like this compound follows a structured workflow.

References

biological activity of hCAII-IN-4

An In-Depth Technical Guide on the Biological Activity of hCAII-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as compound 12j, is a synthetic coumarin-based derivative that has demonstrated notable inhibitory activity against human carbonic anhydrase II (hCA II).[1][2][3] This technical guide provides a comprehensive overview of the , including its quantitative inhibitory data, detailed experimental protocols for its evaluation, and visual representations of the underlying scientific concepts. The information presented herein is intended to support further research and drug development efforts centered on this molecule and its analogs.

Quantitative Biological Data

The inhibitory potency of this compound has been quantified against two distinct enzyme targets: human carbonic anhydrase II (hCA II) and β-glucuronidase. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for clear comparison with standard reference compounds.

Table 1: Inhibitory Activity against Human Carbonic Anhydrase II (hCA II)

| Compound | hCA II IC50 (μM) |

| This compound (12j) | 7.78 ± 0.08 |

| Zonisamide (Standard) | 12.02 ± 0.33 |

Table 2: Inhibitory Activity against β-Glucuronidase

| Compound | β-Glucuronidase IC50 (μM) |

| This compound (12j) | 773.9 ± 2.22 |

| Silymarin (Standard) | 731.9 ± 3.34 |

The data indicates that this compound is a more potent inhibitor of hCA II compared to the standard drug zonisamide.[2] Its inhibitory effect on β-glucuronidase is moderate.[2][3]

Mechanism of Action and Structural Insights

The inhibitory potential of this compound against hCA II is attributed to the presence of an electron-donating hydroxyl (-OH) group at the C-7 position of its coumarin scaffold.[1][4] This structural feature is believed to play a crucial role in the molecule's interaction with the active site of the enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Discovery and Synthesis of hCAII-Targeting Heterobifunctional Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and mechanism of action of a series of potent and selective heterobifunctional degraders targeting human Carbonic Anhydrase II (hCAII). While the query "hCAII-IN-4" identified a coumarin-based inhibitor, this document focuses on a more extensively characterized series of proteolysis targeting chimeras (PROTACs), specifically compounds 4 , 5 , and the optimized degrader 11 , due to the wealth of available data regarding their development and mechanism. These PROTACs leverage the cell's natural protein disposal system to induce the degradation of hCAII, offering a novel therapeutic modality beyond simple inhibition.[1][2][3]

Human Carbonic Anhydrase II is a zinc metalloenzyme that plays a crucial role in various physiological processes, and its inhibition has been a therapeutic strategy for conditions like glaucoma and epilepsy.[1][2][3] The development of PROTACs that can effectively induce the degradation of hCAII represents a significant advancement, potentially addressing limitations of traditional inhibitors.[1][2]

Discovery and Optimization

A series of ten heterobifunctional degrader candidates were developed based on a simple aryl sulfonamide fragment, a known hCAII-binding motif.[1][2][3] These candidates were designed as either PROTACs, which recruit the cereblon (CRBN) E3 ubiquitin ligase, or hydrophobic tags (HyTs).[2] Initial screening in HEK293 cells identified two PROTACs, compounds 4 and 5 , as active degraders of hCAII.[1][2]

Further optimization of the linker connecting the hCAII-binding moiety and the E3 ligase recruiter led to the development of compound 11 .[1][2] This optimized degrader demonstrated significantly improved potency and overcame the "hook effect" observed with the initial hits, a phenomenon where the degradation efficiency decreases at higher concentrations.[1][2]

Quantitative Data Summary

The efficacy of the lead hCAII degraders was quantified through dose-response experiments, with the key parameters being the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).

| Compound | DC50 (nM) | Dmax (%) | Notes |

| 4 | 5 ± 3 | 96 | Exhibited a "hook effect" at concentrations above 500 nM.[1][2] |

| 5 | 245 ± 246 | 86 | Showed higher activity than 4 in initial single-point screens but lower potency in dose-response experiments.[1][2] Exhibited a "hook effect" at concentrations above 5 μM.[1][2] |

| 11 | 0.5 ± 0.3 | 100 | An optimized analog of degrader 4 with a purely aliphatic linker.[1] Showed no appreciable "hook effect" at doses up to 15 μM.[1][2] |

Mechanism of Action: PROTAC-Mediated Degradation

The synthesized PROTACs function by inducing the formation of a ternary complex between hCAII and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of hCAII, marking it for degradation by the proteasome.

To confirm this mechanism, competition experiments were performed. Pre-incubation of HEK293 cells with either an hCAII-binding ligand (acetazolamide) or a CRBN-binding ligand (lenalidomide) prevented the degradation of hCAII by compound 11 .[1][2] This demonstrates that the degrader must simultaneously engage both hCAII and CRBN to be effective.[1][2]

Furthermore, inactive analogues of the degraders were synthesized. In these control compounds, either the hCAII-binding sulfonamide was replaced with a non-binding mesyl group, or the CRBN-binding glutarimide was N-methylated to block interaction.[1][2] These inactive analogues did not induce hCAII degradation, further supporting the PROTAC mechanism of action.[1][2]

Caption: PROTAC-mediated degradation pathway of hCAII.

Experimental Protocols

The synthesis of the hCAII degrader candidates was achieved in a straightforward two-step process.[1][2]

-

Activation of the hCAII-binding Warhead : 4-Sulfamoylbenzoic acid is reacted with N-Hydroxysuccinimide (NHS) to form an NHS-activated 4-sulfamoyl benzoate.[2]

-

Coupling with Linker-E3 Ligase Ligand : The activated sulfamoyl benzoate is then coupled with a pomalidomide derivative functionalized with a linker of varying length and composition.[1][2] Pomalidomide serves as the CRBN E3 ligase recruiting moiety.[1]

Caption: General synthetic workflow for hCAII PROTACs.

-

Cell Line : Human Embryonic Kidney (HEK293) cells were used for the degradation assays.[1][2]

-

Dosing : Cells were treated with the degrader compounds at concentrations ranging from 5 pM to 15 μM for 24 hours prior to cell lysis.[1][2] A vehicle control (DMSO) was used in parallel.[1]

-

Cell Lysis : After dosing, HEK293 cells were lysed to extract total protein.

-

Electrophoresis and Transfer : Protein lysates were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation : Membranes were probed with primary antibodies specific for hCAII and a loading control (e.g., β-actin).

-

Detection : Following incubation with secondary antibodies, protein bands were visualized.

-

Quantification : The intensity of the protein bands was quantified using software such as ImageJ. The abundance of hCAII was normalized to the loading control and expressed as a percentage of the vehicle-treated group.[1][2]

Caption: Experimental workflow for Western blot analysis.

Conclusion

The discovery and optimization of hCAII-targeting PROTACs, particularly compound 11 , represent a successful application of targeted protein degradation to a well-established therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanistic evaluation of these novel degraders. The detailed methodologies and quantitative data presented herein serve as a valuable resource for researchers in the fields of chemical biology and drug discovery. The sub-nanomolar potency and sustained degradation achieved with compound 11 highlight the potential of this approach for developing new therapeutics that act by removing target proteins rather than solely inhibiting their function.[1][2]

References

Structure-Activity Relationship of hCAII-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of hCAII-IN-4, a potent inhibitor of human carbonic anhydrase II (hCAII). This document outlines the quantitative inhibitory data, detailed experimental methodologies for its synthesis and evaluation, and visual representations of the key processes involved.

Core Compound and Analogs: Quantitative Inhibitory Data

This compound (designated as compound 12j in its primary study) is a member of a series of novel coumarin-based dihydropyrano[3,2-c]chromenes. The inhibitory activities of this series against hCAII were evaluated, with zonisamide used as a standard reference. The IC50 value for this compound was determined to be 7.78 µM. The inhibitory data for the entire series are summarized in the table below for a comprehensive structure-activity relationship analysis.

| Compound | Substituent (R) | IC50 (µM) against hCAII |

| 12a | H | 12.55 ± 1.05 |

| 12b | 4-CH3 | 10.33 ± 0.15 |

| 12c | 4-Cl | 15.11 ± 0.11 |

| 12d | 4-F | 11.21 ± 0.14 |

| 12e | 4-OCH3 | 18.65 ± 0.25 |

| 12f | 3-NO2 | 9.88 ± 0.12 |

| 12g | 4-NO2 | 14.71 ± 0.17 |

| 12h | 2-OH | 4.55 ± 0.22 |

| 12i | 3-OH | 4.91 ± 1.13 |

| 12j (this compound) | 4-OH | 7.78 ± 0.08 |

| 12k | 2,4-diCl | 21.77 ± 3.32 |

| 12l | 3,4-diOCH3 | 19.43 ± 0.43 |

| 12m | 3,4,5-triOCH3 | 20.19 ± 0.38 |

| Zonisamide (Standard) | - | 12.02 ± 0.33 |

Structure-Activity Relationship (SAR) Analysis

The analysis of the synthesized coumarin-based dihydropyrano[3,2-c]chromenes reveals key structural features influencing their inhibitory potency against hCAII:

-

Influence of Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl ring at the 4-position of the pyrano[3,2-c]chromene scaffold is crucial for potent inhibitory activity. Compounds with hydroxyl substitutions (12h , 12i , and 12j ) exhibited the lowest IC50 values (4.55, 4.91, and 7.78 µM, respectively), indicating stronger inhibition than the standard, zonisamide. The high inhibitory potential of this compound is attributed to the electron-donating nature of the hydroxyl group at C-7 of the coumarin motif.

-

Effect of Electron-Withdrawing and Donating Groups:

-

A nitro group at the 3-position (12f ) resulted in potent inhibition (IC50 = 9.88 µM), comparable to the hydroxylated analogs.

-

A methyl group at the 4-position (12b ) also led to strong activity (IC50 = 10.33 µM).

-

In contrast, halogen substitutions, such as chloro (12c , 12k ) and fluoro (12d ), resulted in moderate to weaker inhibitory activity.

-

Methoxy substitutions (12e , 12l , 12m ) generally led to a decrease in potency, with IC50 values ranging from 18.65 to 20.19 µM.

-

-

Steric Hindrance: The introduction of bulky substituents, such as in the di- and tri-substituted analogs (12k , 12l , 12m ), resulted in a noticeable decrease in inhibitory activity, suggesting that steric hindrance may play a role in the binding of these compounds to the active site of hCAII.

Experimental Protocols

General Synthesis of Coumarin-Based Dihydropyrano[3,2-c]chromenes (12a-12m)

The synthesis of this compound and its analogs is achieved through a two-step process. The general workflow is outlined below.

Synthetic workflow for this compound and analogs.

Step 1: Synthesis of Ethyl 2-cyano-3-phenylacrylate Derivatives

A mixture of an appropriately substituted benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) is refluxed in ethanol in the presence of a catalytic amount of piperidine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed, and dried to yield the intermediate ethyl 2-cyano-3-phenylacrylate derivative.

Step 2: Synthesis of Dihydropyrano[3,2-c]chromenes

An equimolar mixture of the ethyl 2-cyano-3-phenylacrylate derivative from Step 1 (1 mmol) and 4-hydroxycoumarin (1 mmol) is refluxed in ethanol with a catalytic amount of triethylamine. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized to afford the pure final product.

In Vitro Human Carbonic Anhydrase II Inhibition Assay

The inhibitory activity of this compound and its analogs against hCAII is determined using a spectrophotometric method, monitoring the esterase activity of the enzyme.

Workflow for the hCAII inhibition assay.

Materials:

-

Human carbonic anhydrase II (hCAII)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Test compounds (this compound and analogs) dissolved in DMSO

-

Acetazolamide or Zonisamide as a positive control

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: A solution of hCAII is prepared in Tris-HCl buffer. Serial dilutions of the test compounds and the standard inhibitor are prepared in DMSO.

-

Assay Mixture: In a 96-well plate, add Tris-HCl buffer, the hCAII enzyme solution, and the test compound solution to each well. The final volume is typically 200 µL. Control wells containing the enzyme and DMSO without any inhibitor are also prepared.

-

Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a solution of pNPA to each well.

-

Measurement: The absorbance at 400 nm is measured immediately and monitored over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Binding

Coumarins are known to act as prodrug inhibitors of carbonic anhydrases. They are believed to undergo hydrolysis of their lactone ring, catalyzed by the esterase activity of CA, to form 2-hydroxy-cinnamic acid derivatives. This active form then binds to the entrance of the enzyme's active site, occluding it and preventing substrate access. Molecular docking studies of potent inhibitors in this series, such as 12h , 12i , and 12j , can further elucidate the specific binding interactions within the active site of hCAII.

Signaling Pathways

Currently, there is no published research specifically detailing the downstream signaling pathways modulated by this compound. The primary focus of existing studies has been on its direct inhibitory effect on the enzymatic activity of hCAII. While some coumarin-based compounds have been reported to interact with cancer-related signaling pathways such as PI3K-AKT-mTOR, these findings are not specific to this compound. Further research is required to determine if the inhibition of hCAII by this compound has significant effects on cellular signaling cascades.

hCAII-IN-4 as a Dual Inhibitor of Carbonic Anhydrase II and β-Glucuronidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hCAII-IN-4 (also known as Compound 12j), a novel compound demonstrating dual inhibitory activity against human carbonic anhydrase II (hCAII) and β-glucuronidase. This document consolidates key quantitative data, details the experimental protocols for assessing its inhibitory action, and presents visual diagrams of the methodologies and proposed mechanisms of inhibition.

Quantitative Data Presentation

The inhibitory potency of this compound against both enzymes was determined by measuring their respective half-maximal inhibitory concentrations (IC50). The results are summarized in the table below, alongside the standard inhibitors used for comparison.

| Target Enzyme | Inhibitor | IC50 (µM) | Standard Inhibitor | IC50 (µM) of Standard |

| Human Carbonic Anhydrase II (hCAII) | This compound | 7.78 ± 0.08 | Acetazolamide | Not specified in the primary source |

| β-Glucuronidase | This compound | 773.9 ± 2.14 | D-Saccharic acid 1,4-lactone | 45.75 ± 2.16 |

Table 1: Inhibitory activity (IC50) of this compound against hCAII and β-glucuronidase.

Experimental Protocols

The following protocols are based on the methodologies described in the primary research publication for the evaluation of this compound.

Human Carbonic Anhydrase II (hCAII) Inhibition Assay

The inhibitory effect on hCAII was assessed using a spectrophotometric assay that monitors the esterase activity of the enzyme.

Materials:

-

Human Carbonic Anhydrase II (bovine erythrocytes)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA), substrate

-

This compound (test compound)

-

Acetazolamide (standard inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

A stock solution of the test compound (this compound) is prepared in DMSO.

-

In a 96-well plate, 120 µL of Tris-HCl buffer is added to each well.

-

20 µL of the test compound solution at various concentrations is added to the respective wells.

-

20 µL of the hCAII enzyme solution is then added.

-

The plate is incubated for 15 minutes at 25 °C.

-

The enzymatic reaction is initiated by adding 20 µL of the p-NPA substrate solution.

-

The absorbance is measured at 348 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = (1 - Absorbance of Test Sample / Absorbance of Control) * 100

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

β-Glucuronidase Inhibition Assay

The inhibitory activity against β-glucuronidase was evaluated using a spectrophotometric assay with p-nitrophenyl-β-D-glucuronide as the substrate.

Materials:

-

β-Glucuronidase (E. coli)

-

Acetate buffer (0.1 M, pH 4.5)

-

p-Nitrophenyl-β-D-glucuronide, substrate

-

This compound (test compound)

-

D-Saccharic acid 1,4-lactone (standard inhibitor)

-

DMSO

-

96-well microplate reader

Procedure:

-

A stock solution of the test compound is prepared in DMSO.

-

To each well of a 96-well plate, 185 µL of acetate buffer is added.

-

5 µL of the test compound solution at various concentrations is added to the wells.

-

10 µL of the β-glucuronidase enzyme solution is added, and the plate is incubated for 30 minutes at 37 °C.

-

The reaction is started by adding 50 µL of the p-nitrophenyl-β-D-glucuronide substrate solution.

-

The absorbance is measured at 405 nm.

-

The percentage of inhibition is calculated using the same formula as for the hCAII assay.

-

IC50 values are determined from the dose-response curve.

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflows and the proposed inhibitory mechanisms.

Experimental Workflows

Caption: Experimental workflow for the hCAII inhibition assay.

Caption: Experimental workflow for the β-glucuronidase inhibition assay.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism of dual inhibition by this compound based on its interaction with the active sites of both enzymes.

Caption: Proposed dual inhibitory action of this compound.

The Role of the Coumarin Motif in the Inhibition of Human Carbonic Anhydrase II by hCAII-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the coumarin motif in the inhibition of human carbonic anhydrase II (hCAII), with a specific focus on the inhibitor hCAII-IN-4. It covers the mechanism of action, structure-activity relationships, detailed experimental protocols, and quantitative inhibitory data to serve as a comprehensive resource for researchers in the field of drug discovery and enzyme inhibition.

Introduction to Carbonic Anhydrases and the Significance of hCAII

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and CO2 transport.[2] The human carbonic anhydrase II (hCAII) isoform is a cytosolic enzyme that is abundantly expressed in various tissues. While essential for normal physiological function, its inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.

The coumarin scaffold has emerged as a promising chemotype for the development of isoform-selective CA inhibitors.[3][4] Unlike classical sulfonamide inhibitors that target the zinc ion in the active site, coumarins possess a unique mechanism of action that allows for greater selectivity among the different CA isoforms.[3]

The Coumarin Motif in hCAII Inhibition: A Unique Mechanism of Action

Coumarin-based compounds act as "prodrug" inhibitors of carbonic anhydrases.[3] The inhibition process involves the enzymatic activity of the target CA isoform itself. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA, leading to the formation of a 2-hydroxy-cinnamic acid derivative.[3] This hydrolyzed, active form of the inhibitor then binds to the entrance of the enzyme's active site, away from the catalytic zinc ion.[3] This binding obstructs the entry of substrate to the active site, leading to inhibition.

The region at the entrance of the active site is characterized by a higher degree of amino acid variability among different CA isoforms compared to the highly conserved zinc-binding pocket.[3] This structural difference is the basis for the isoform selectivity observed with many coumarin-based inhibitors. By interacting with these non-conserved residues, inhibitors featuring a coumarin motif can be designed to target specific CA isoforms, such as the tumor-associated hCA IX and hCA XII, while sparing the ubiquitous hCAII.[5][6]

This compound: A Case Study

This compound, also known as compound 12j, is a recently identified potent inhibitor of hCAII that features a coumarin-based pyrano[3,2-c]chromene scaffold.[3][4][6] Its inhibitory activity underscores the potential of the coumarin motif in designing effective CA inhibitors.

Quantitative Inhibitory Data

The inhibitory potential of this compound and its analogs against hCAII has been determined, with zonisamide used as a reference inhibitor.[7] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | R | R' | R'' | IC50 (μM) for hCAII ± SEM |

| 12a | H | H | 4-OCH3 | 19.34 ± 1.09 |

| 12b | H | H | 4-CH3 | 21.77 ± 3.32 |

| 12c | H | H | 4-F | 18.29 ± 0.76 |

| 12d | H | H | 4-Cl | 17.65 ± 0.54 |

| 12e | H | H | 4-Br | 16.92 ± 0.43 |

| 12f | H | H | 3-NO2 | 14.33 ± 0.39 |

| 12g | H | H | 4-NO2 | 11.09 ± 0.26 |

| 12h | 7-OH | H | 4-OCH3 | 4.55 ± 0.22 |

| 12i | 7-OH | H | 4-CH3 | 4.91 ± 1.13 |

| This compound (12j) | 7-OH | H | 4-F | 7.78 ± 0.08 |

| 12k | 7-OH | H | 4-Cl | 8.14 ± 0.11 |

| 12l | 7-OH | H | 4-Br | 9.36 ± 0.15 |

| 12m | 8-OCH3 | 6-OCH3 | 4-OCH3 | 15.82 ± 0.41 |

| Zonisamide | - | - | - | 12.02 ± 0.33 |

Data sourced from Arif N, et al. (2022).[6]

Structure-Activity Relationship (SAR)

The data presented in the table reveals key structure-activity relationships for this series of coumarin-based inhibitors:

-

Influence of the 7-OH Group: A prominent feature is the significantly enhanced inhibitory potency observed in compounds bearing a hydroxyl group at the 7-position of the coumarin scaffold (compounds 12h-12l) compared to their unsubstituted counterparts (12a-12g).[6] This suggests that the 7-OH group is crucial for potent hCAII inhibition, likely through favorable interactions within the enzyme's active site.[3]

-

Effect of Substituents on the Phenyl Ring: The nature and position of substituents on the pendant phenyl ring also modulate the inhibitory activity. Electron-withdrawing groups, such as the nitro group in compounds 12f and 12g, appear to be more favorable for inhibition than electron-donating groups like methoxy and methyl in the unsubstituted series.[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound and the in vitro carbonic anhydrase II inhibition assay.

Synthesis of this compound (Compound 12j)

The synthesis of this compound is achieved through a two-step process involving the preparation of an intermediate arylidene followed by a one-pot Knoevenagel-Michael cyclization.[6]

Step 1: Synthesis of 2-(4-Fluorobenzylidene)malononitrile (Intermediate)

-

To a solution of 4-fluorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 2-(4-fluorobenzylidene)malononitrile.

Step 2: Synthesis of this compound (Compound 12j)

-

In a round-bottom flask, dissolve 4,7-dihydroxycoumarin (1 equivalent) and 2-(4-fluorobenzylidene)malononitrile (1 equivalent) in ethyl acetate.

-

Add triethylamine (Et3N) as a basic catalyst to the mixture.

-

Heat the reaction mixture at 60 °C and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterize the final product using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[6]

In Vitro Carbonic Anhydrase II Inhibition Assay

The inhibitory activity of compounds against hCAII is typically determined using a colorimetric assay that measures the esterase activity of the enzyme.[2][8]

Materials:

-

Human Carbonic Anhydrase II (hCAII), recombinant

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Substrate: 4-Nitrophenyl acetate (p-NPA)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Reference inhibitor (e.g., Zonisamide or Acetazolamide)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 400-405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCAII in the assay buffer.

-

Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile or DMSO.

-

Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to the respective wells:

-

Blank: Assay buffer and substrate solution (no enzyme).

-

Control (100% activity): Assay buffer, hCAII solution, and DMSO (vehicle).

-

Test Compound: Assay buffer, hCAII solution, and the test compound dilution.

-

Reference Inhibitor: Assay buffer, hCAII solution, and the reference inhibitor dilution.

-

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of control reaction)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Conclusion

The coumarin motif represents a valuable scaffold in the design of selective carbonic anhydrase inhibitors. Its unique "prodrug" mechanism of action, which involves hydrolysis by the target enzyme and subsequent binding to the variable entrance of the active site, offers a distinct advantage over classical zinc-binding inhibitors. The case of this compound demonstrates that strategic modifications to the coumarin core, such as the introduction of a 7-hydroxyl group, can lead to potent inhibition of the ubiquitous hCAII isoform. The detailed synthetic and assay protocols provided in this guide serve as a practical resource for researchers aiming to explore and develop novel coumarin-based CA inhibitors for various therapeutic applications.

References

- 1. Design, Synthesis and Biological Evaluation of New Carbohydrate-Based Coumarin Derivatives as Selective Carbonic Anhydrase IX Inhibitors via “Click” Reaction [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4 H,5 H-pyrano[3,2- c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Harnessing the Therapeutic Potential of hCAII-IN-4 and Related Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of hCAII-IN-4 and functionally similar molecules, focusing on their therapeutic potential as potent inhibitors and degraders of human Carbonic Anhydrase II (hCAII). This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction to Carbonic Anhydrase II (hCAII) and Its Therapeutic Relevance

Human Carbonic Anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is vital for maintaining acid-base balance, respiration, ion transport, and the formation of secretory fluids.[1][2] Dysregulation of hCAII activity has been implicated in a range of pathologies. As such, hCAII has been a therapeutic target for conditions such as glaucoma, epilepsy, edema, and altitude sickness.[1][4]

Beyond its catalytic function, emerging research has highlighted a non-catalytic role for hCAII in cancer metabolism. Specifically, hCAII can act as a proton shuttle to activate monocarboxylate transporters, facilitating lactate transport in cancer cells.[1][4] This non-enzymatic function presents a compelling rationale for the development of therapeutic strategies that go beyond simple inhibition to include the complete removal of the hCAII protein.

This compound and the Advent of hCAII Degraders

This compound is a potent inhibitor of hCAII.[5] More advanced therapeutic strategies have focused on the development of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of hCAII.[1][3] These molecules typically consist of a ligand that binds to hCAII, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][3][4] This ternary complex formation leads to the ubiquitination of hCAII and its subsequent degradation by the proteasome.[1] This approach not only inhibits the catalytic activity of hCAII but also eliminates its non-catalytic functions, offering a potential advantage over traditional small molecule inhibitors.[1][4]

Quantitative Data Summary

The following tables summarize the inhibitory and degradation potency of this compound and related research compounds.

Table 1: Inhibitory Potency of this compound

| Compound | Target | IC50 (µM) |

| This compound | hCA II | 7.78[5] |

| This compound | β-glucuronidase | 773.9[5] |

Table 2: Degradation Potency of hCAII-Targeting PROTACs

| Compound | DC50 | Dmax | Cell Line | Treatment Time |

| Degrader 4 | 5 ± 3 nM[1][4] | 96%[1][4] | HEK293 | 24 hours[1][4] |

| Degrader 5 | 245 ± 246 nM[1][4] | 86%[1][4] | HEK293 | 24 hours[1][4] |

| Degrader 11 | 0.5 ± 0.3 nM[1][4] | 100%[1][4] | HEK293 | 24 hours[1][4] |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Signaling and Mechanistic Pathways

The following diagrams illustrate the key signaling and mechanistic pathways related to hCAII function and its targeted degradation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of hCAII inhibitors and degraders.

5.1. Western Blot Analysis for hCAII Degradation

This protocol is used to quantify the relative abundance of hCAII in cells following treatment with a degrader compound.

-

Cell Culture and Treatment:

-

Seed HEK293 cells (known to express hCAII abundantly) in 6-well plates and culture until they reach approximately 80% confluency.[1][4]

-

Prepare stock solutions of the degrader compound (e.g., Degrader 4, 5, or 11) in DMSO.

-

Treat the cells with the desired concentrations of the degrader (e.g., from 5 pM to 15 µM for dose-response experiments) or with a DMSO vehicle control for 24 hours.[1][4]

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to equal concentrations and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto a 4-20% Tris-glycine gel and perform SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against hCAII overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

5.2. In Vitro hCAII Inhibition Assay

This assay determines the inhibitory potential of a compound against the enzymatic activity of hCAII.

-

Reagents and Materials:

-

Assay Protocol:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the wells. Include a control with no inhibitor.

-

Add a solution of hCAII to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[1]

-

Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate.[1]

-

Immediately start monitoring the increase in absorbance at 405 nm over time (e.g., for 15 minutes) at a constant temperature.[1] The product, p-nitrophenolate, absorbs at this wavelength.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

5.3. Competition Experiments

These experiments are performed to confirm that the degradation activity of a PROTAC is dependent on its binding to both the target protein (hCAII) and the E3 ligase (CRBN).

-

Protocol:

-

Culture HEK293 cells as described for the Western blot analysis.

-

Pre-treat the cells for 1 hour with a high concentration of either:

-

After the pre-treatment, add the hCAII degrader (e.g., 50 nM of Degrader 11) to the cells and incubate for an additional 6 hours.[1][4]

-

Lyse the cells and perform Western blot analysis for hCAII as described previously.

-

-

Expected Outcome:

-

If the degradation is dependent on the formation of the ternary complex, pre-treatment with either acetazolamide or lenalidomide should rescue the degradation of hCAII compared to the cells treated with the degrader alone.

-

Conclusion and Future Directions

This compound and the more advanced hCAII-targeting PROTACs represent a promising therapeutic strategy for a variety of diseases. The ability of PROTACs to induce the degradation of hCAII offers a distinct advantage over traditional inhibitors by eliminating both the catalytic and non-catalytic functions of the protein. The sub-nanomolar potency of optimized degraders like compound 11 highlights the potential of this approach.

Future research should focus on evaluating the isoform selectivity of these degraders, as off-target inhibition of other carbonic anhydrase isoforms could lead to unwanted side effects.[1][4] Furthermore, in vivo studies are necessary to assess the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic efficacy in relevant disease models. The continued exploration of this class of molecules holds significant promise for the development of novel and effective therapies.

References

- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for hCAII-IN-4: In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-4 is a potent inhibitor of human carbonic anhydrase II (hCA II), a ubiquitous zinc metalloenzyme that plays a critical role in a variety of physiological processes.[1][2][3][4] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][5][6][7] The inhibition of hCA II is a therapeutic target for various conditions, including glaucoma, epilepsy, and certain types of cancer.[3][8][9] this compound, a coumarin-based compound, has demonstrated significant inhibitory potential against hCA II.[10] These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to accurately assess its inhibitory activity and mechanism of action.

Mechanism of Action

Human carbonic anhydrase II (hCA II) contains a zinc ion (Zn²⁺) within its active site, which is essential for its catalytic activity.[2][4][7][11] The zinc ion is coordinated by three histidine residues and a water molecule.[4][11] During the catalytic cycle, the zinc-bound water molecule is deprotonated to form a potent nucleophile, a zinc-bound hydroxide ion. This hydroxide ion then attacks a carbon dioxide molecule that has entered the hydrophobic region of the active site, converting it to bicarbonate.[2][7] The bicarbonate is then displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.[2]

This compound, as a potent inhibitor, is believed to function by coordinating with the zinc ion in the active site of hCA II. The inhibitor displaces the catalytic water/hydroxide molecule, thereby preventing the hydration of carbon dioxide and inhibiting the enzyme's function.[3] The presence of specific chemical moieties on the coumarin scaffold of this compound likely contributes to its high-affinity binding within the active site.[10]

Caption: Mechanism of hCAII and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against hCA II has been quantified and is summarized in the table below. For comparison, its activity against β-glucuronidase is also included.

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Human Carbonic Anhydrase II (hCA II) | 7.78[10] |

| This compound | β-glucuronidase | 773.9[10] |

Experimental Protocols

In Vitro Enzymatic Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against hCA II. The assay is based on the esterase activity of hCA II, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[3][5][12]

Materials:

-

Human Carbonic Anhydrase II (hCA II), recombinant

-

This compound

-

p-Nitrophenyl acetate (pNPA)

-

HEPES buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mg/mL stock solution of hCA II in HEPES buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of pNPA in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of this compound solution at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). For the control (no inhibitor), add 2 µL of DMSO.

-

Add 178 µL of HEPES buffer to each well.

-

Add 10 µL of the hCA II enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro enzymatic activity assay.

Stopped-Flow CO₂ Hydration Assay

This protocol provides a more direct method to measure the inhibition of the physiological reaction catalyzed by hCA II—the hydration of CO₂. A stopped-flow spectrophotometer is used to monitor the rapid pH change resulting from the production of protons during the reaction.

Materials:

-

Human Carbonic Anhydrase II (hCA II), recombinant

-

This compound

-

CO₂-saturated water

-

HEPES buffer (20 mM, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

-

Dimethyl sulfoxide (DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of hCA II in HEPES buffer.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Instrument Setup:

-

Set up the stopped-flow instrument to monitor the absorbance change of the pH indicator at the appropriate wavelength.

-

-

Assay Execution:

-

One syringe of the stopped-flow apparatus is filled with the hCA II enzyme solution (with or without pre-incubated this compound at various concentrations).

-

The other syringe is filled with the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

-

Data Acquisition and Analysis:

-

Record the change in absorbance over time, which reflects the pH change.

-

The initial rate of the reaction is determined from the slope of the initial, linear portion of the curve.

-

Inhibition constants (Ki) can be determined by measuring the reaction rates at different substrate (CO₂) and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).[13]

-

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound as a human carbonic anhydrase II inhibitor. The colorimetric assay is a convenient and high-throughput method for determining the IC₅₀ value, while the stopped-flow CO₂ hydration assay provides a more direct measure of the inhibition of the physiological reaction and allows for the determination of the inhibition constant (Ki). These assays are essential tools for the preclinical evaluation of this compound and other potential carbonic anhydrase inhibitors in the drug discovery and development pipeline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. iris.unime.it [iris.unime.it]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes, including respiration, pH homeostasis, and CO2 transport.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate. The inhibition of hCAII is a therapeutic strategy for managing conditions such as glaucoma, epilepsy, and certain types of cancer.[2] Aryl sulfonamides are a well-known class of potent hCAII inhibitors that bind to the zinc ion in the enzyme's active site.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against hCAII using a colorimetric assay.

Principle of the Assay

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3] This protocol utilizes the esterase activity of hCAII, where the enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol.[2][4] The rate of this reaction is monitored by measuring the increase in absorbance at approximately 400 nm.[2][5] In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases in a dose-dependent manner, allowing for the determination of the IC50 value.[2]

Data Presentation

The following table should be used to record and analyze the experimental data for the determination of the IC50 value.

| Inhibitor Concentration (nM) | Absorbance at 400 nm (replicate 1) | Absorbance at 400 nm (replicate 2) | Absorbance at 400 nm (replicate 3) | Average Absorbance | % Inhibition |

| 0 (No Inhibitor Control) | 0 | ||||

| Concentration 1 | |||||

| Concentration 2 | |||||

| Concentration 3 | |||||

| Concentration 4 | |||||

| Concentration 5 | |||||

| Concentration 6 | |||||

| Concentration 7 | |||||

| Concentration 8 | |||||

| Calculated IC50 (nM) |

Experimental Protocol

This protocol is based on a robust and inexpensive colorimetric assay suitable for high-throughput screening of potential hCAII inhibitors.[2]

Materials and Reagents

-

Human Carbonic Anhydrase II (hCAII), human erythrocytes

-

Test Inhibitor (e.g., hCAII-IN-4)

-

Acetazolamide (positive control inhibitor)

-

4-Nitrophenyl acetate (p-NPA), substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[2]

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400 nm

-

Multichannel pipette

Preparation of Solutions

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.[2]

-

hCAII Enzyme Solution: Prepare a stock solution of hCAII (e.g., 0.3 mg/mL) in the assay buffer.[2] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Substrate Solution (p-NPA): Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.[2] This solution should be prepared fresh daily.

-

Test Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test inhibitor in DMSO (e.g., 10 mM).

-

Serial Dilutions of Test Inhibitor: Prepare a series of dilutions of the test inhibitor in the assay buffer containing a constant final concentration of DMSO.

-

Positive Control (Acetazolamide) Solution: Prepare a series of dilutions of acetazolamide in the assay buffer.

Assay Procedure

The following procedure should be performed in a 96-well microplate. All tests should be performed in triplicate.[2]

-

Enzyme-Inhibitor Pre-incubation:

-

Maximum Activity (No Inhibitor): To appropriate wells, add 158 µL of Assay Buffer and 2 µL of DMSO.[2]

-

Positive Control: To appropriate wells, add 158 µL of Assay Buffer and 2 µL of each acetazolamide dilution.[2]

-

Test Compound: To appropriate wells, add 158 µL of Assay Buffer and 2 µL of each test inhibitor dilution.[2]

-

Add 20 µL of the hCAII enzyme solution to all wells.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Enzymatic Reaction:

-

To initiate the reaction, add 20 µL of the p-NPA substrate solution to all wells.[2] The final volume in each well should be 200 µL.

-

-

Measurement of Absorbance:

-

Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode for 30 minutes at 1-minute intervals.[4]

-

Data Analysis

-

Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[2]

-

Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[2] % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_max_activity is the reaction rate of the maximum activity control (no inhibitor).[2]

-

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration.[2][3] The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be determined by fitting the data to a sigmoidal dose-response curve.[3]

Visualizations

Caption: Experimental workflow for determining the IC50 of an hCAII inhibitor.

Caption: Inhibition of hCAII by a sulfonamide inhibitor.

References

- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. courses.edx.org [courses.edx.org]

- 4. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for p-Nitrophenyl Acetate (p-NPA) Assay for Human Carbonic Anhydrase II (hCAII) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Its involvement in pathological conditions such as glaucoma, epilepsy, and certain cancers has made it a significant target for drug discovery. The p-nitrophenyl acetate (p-NPA) assay is a widely used, simple, and rapid colorimetric method to screen for and characterize inhibitors of hCAII. This assay leverages the esterase activity of hCAII, where the enzyme catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically. The rate of p-NP formation is proportional to the hCAII activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Principle of the Assay

Carbonic anhydrases, in addition to their primary physiological function of catalyzing the reversible hydration of carbon dioxide, also exhibit esterase activity.[1] The p-NPA assay is based on this catalytic promiscuity. hCAII catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP) and acetate. The product, p-NP, is a chromophore with a characteristic absorbance at 405 nm under alkaline conditions.[2] By measuring the increase in absorbance at this wavelength over time, the enzymatic activity can be determined. The presence of an hCAII inhibitor will decrease the rate of this reaction.

The enzymatic reaction is as follows:

p-Nitrophenyl Acetate (colorless) --(hCAII)--> p-Nitrophenol (yellow) + Acetate

Data Presentation

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent |

| hCAII | 1 mg/mL | 0.2 - 0.3 µM[3] | Assay Buffer |

| p-NPA | 15-100 mM[2][4] | 0.48 - 0.6 mM[3] | Ethanol or Acetonitrile[2][5] |

| Test Inhibitor | Varies (e.g., 10 mM) | Varies (serial dilution) | DMSO |

| Acetazolamide (Control) | 10 mM | Varies (serial dilution) | DMSO |

| Assay Buffer (Tris-HCl) | 1 M | 25 mM, pH 8.0[3] | Deionized Water |

| Sodium Chloride (NaCl) | 5 M | 75 mM[3] | Deionized Water |

| Zinc Sulfate (ZnSO4) | 10 mM | 0.02 mM[3] | Deionized Water |

Table 2: Example 96-Well Plate Layout for IC50 Determination

| Well | Content | Volume (µL) |

| A1-A3 | Blank (Buffer + p-NPA) | 200 |

| B1-B3 | Negative Control (hCAII + p-NPA) | 200 |

| C1-C3 | Positive Control (hCAII + p-NPA + Acetazolamide) | 200 |

| D1-H12 | Test Compound (hCAII + p-NPA + Serial Dilutions) | 200 |

Experimental Protocols

This protocol is designed for a 96-well plate format, allowing for high-throughput screening of potential inhibitors.

Reagent Preparation

-

Assay Buffer (25 mM Tris-HCl, 75 mM NaCl, 0.02 mM ZnSO4, pH 8.0): Prepare a stock solution of 1 M Tris-HCl at pH 8.0. For 100 mL of assay buffer, mix 2.5 mL of 1 M Tris-HCl, 1.5 mL of 5 M NaCl, and 0.2 µL of 10 mM ZnSO4, and bring the final volume to 100 mL with deionized water.[3]

-

hCAII Solution (0.4-0.6 µM): Prepare a stock solution of hCAII (e.g., 1 mg/mL) in a suitable buffer. Immediately before the assay, dilute the hCAII stock solution to the desired working concentration (e.g., 0.4 µM, for a final concentration of 0.2 µM in the well) with the assay buffer.[3]

-

p-NPA Substrate Solution (0.96-1.2 mM): Prepare a stock solution of p-NPA (e.g., 20 mM) in ethanol or acetonitrile.[2][5] Just before use, dilute the stock solution to the working concentration (e.g., 0.96 mM for a final concentration of 0.48 mM in the well) with the assay buffer.[3]

-

Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compounds and a known inhibitor like acetazolamide (e.g., 10 mM) in DMSO. Perform serial dilutions of these stock solutions to obtain a range of concentrations for IC50 determination.

Assay Procedure

-

Plate Preparation: Add 50 µL of the appropriate hCAII solution to each well of a 96-well plate, except for the blank wells.

-

Inhibitor Addition: Add 50 µL of the serially diluted test compounds or control inhibitor to the respective wells. For the negative control wells, add 50 µL of the assay buffer containing the same concentration of DMSO as the inhibitor wells. For the blank wells, add 100 µL of assay buffer.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and the inhibitors.

-

Initiation of Reaction: Add 100 µL of the p-NPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 5-10 minutes.[2][3]

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V₀) by plotting absorbance against time and calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Correct for Background Hydrolysis: Subtract the average rate of the blank wells (non-enzymatic hydrolysis of p-NPA) from the rates of all other wells.

-

Calculate Percentage Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [1 - (V₀ inhibitor / V₀ negative control)] x 100

-

Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Caption: Enzymatic hydrolysis of p-NPA by hCAII and its inhibition.

Caption: Workflow for the p-NPA assay for hCAII inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigations into the Carbonic Anhydrase Inhibition of COS-Releasing Donor Core Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3.3. Esterase Activity Assay [bio-protocol.org]

- 4. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Quantitative Western Blot Analysis of hCAII Expression Following hCAII-IN-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its activity is implicated in diseases such as glaucoma and epilepsy, making it a significant therapeutic target.[3][4] hCAII-IN-4 is a known potent inhibitor of hCAII enzymatic activity, with a reported IC50 of 7.78 μM.[5][6][7][8] While inhibitors typically modulate protein function rather than expression, it is essential to characterize any potential off-target effects or secondary cellular responses, such as alterations in target protein levels.

These application notes provide a detailed protocol for the quantitative Western blot analysis of hCAII expression in cell lysates following treatment with this compound. Western blotting is a powerful technique to detect and quantify specific proteins from a complex mixture.[9][10][11][12] This protocol is optimized for accurate and reproducible quantification of hCAII levels, enabling researchers to assess the impact of this compound on its expression.

Experimental Principles

The Western blot workflow involves several key stages:

-

Sample Preparation: Cells are treated with this compound and then lysed to release total cellular proteins. The protein concentration of each lysate is accurately determined to ensure equal loading onto the gel.[12]

-

SDS-PAGE: Proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9][10]

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[10]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to hCAII. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.[9][10]

-

Detection and Quantification: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured, and the intensity of the bands corresponding to hCAII is quantified.[9][13] Normalization to a loading control is crucial for accurate quantitative analysis.[14][15]